N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,2-diphenylacetamide
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Overview
Description
“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,2-diphenylacetamide” is a compound that contains a benzothiazole core . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including significant analgesic and anti-inflammatory activities . They have also shown potent cytotoxicity against various human cancer cell lines .
Scientific Research Applications
Antitumor Activity
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,2-diphenylacetamide and its derivatives have been extensively researched for their potential antitumor activities. A study highlighted the synthesis of various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives that exhibited significant anticancer activity against a range of cancer cell lines, including some that demonstrated considerable activity against specific cancer types (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial and Antifungal Activities
Another realm of research involves the antibacterial and antifungal potentials of this compound derivatives. One study synthesized and evaluated the antimicrobial activity of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides against various microbial strains, revealing promising antimicrobial activities with minimum inhibition concentrations ranging from 4–16 μg/mL (Rezki, 2016).
Antioxidant Activity
Research also extends to the antioxidant properties of benzothiazole derivatives. A study evaluated two benzothiazole-isothiourea derivatives for their antioxidant activities and found that one compound showed significant scavenging activity, suggesting potential in counteracting oxidative stress-related damage (Cabrera-Pérez et al., 2016).
Corrosion Inhibition
The application of benzothiazole derivatives extends to the field of corrosion inhibition. Benzothiazole compounds have been synthesized and shown to effectively inhibit steel corrosion in acidic environments, highlighting their potential as corrosion inhibitors (Hu et al., 2016).
Fluorescence Switching
Benzothiazole derivatives have been studied for their unique photophysical properties, such as temperature-controlled fluorescence switching. This characteristic makes them valuable in the development of fluorescent materials and sensors (Kundu, Karthikeyan, Sagara, Moon, & Anthony, 2019).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that lead to their anti-tubercular activity . The compound’s interaction with its targets could involve binding to the active site, leading to inhibition of the target’s function.
Biochemical Pathways
It is known that benzothiazole derivatives can affect various biochemical pathways related to the function and survival of mycobacterium tuberculosis .
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity , suggesting that they may lead to the death of Mycobacterium tuberculosis cells.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2S/c30-23-16-15-20(17-21(23)27-29-22-13-7-8-14-24(22)32-27)28-26(31)25(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,25,30H,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBUKAXRUQIMMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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